![molecular formula C10H22O2Si B14377039 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one CAS No. 88264-38-4](/img/structure/B14377039.png)
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentan-2-one backbone. This compound is notable for its chemical stability and utility in various synthetic applications, particularly in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one typically involves the reaction of 4,4-dimethylpentan-2-one with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to facilitate the formation of the trimethylsilyl ether. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(trimethylsiloxy)silane: Another compound with multiple trimethylsilyl groups, used in similar applications.
2,2,4,4-Tetramethyl-3-pentanone: A structurally related ketone with different reactivity and applications.
Uniqueness
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one is unique due to its specific combination of a trimethylsilyl group and a pentan-2-one backbone, providing a balance of stability and reactivity that is valuable in various synthetic processes.
Propriétés
Numéro CAS |
88264-38-4 |
|---|---|
Formule moléculaire |
C10H22O2Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
4,4-dimethyl-3-trimethylsilyloxypentan-2-one |
InChI |
InChI=1S/C10H22O2Si/c1-8(11)9(10(2,3)4)12-13(5,6)7/h9H,1-7H3 |
Clé InChI |
GTVJLKSBTPMQLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


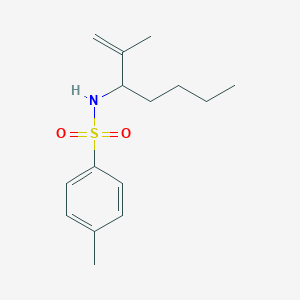
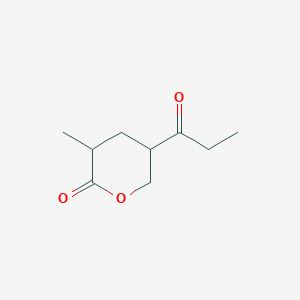
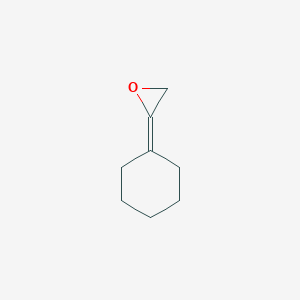
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)


![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
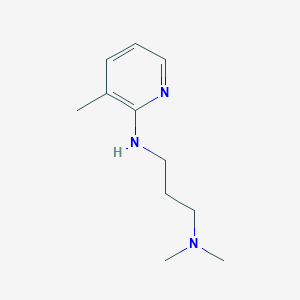
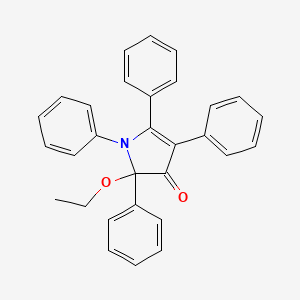
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
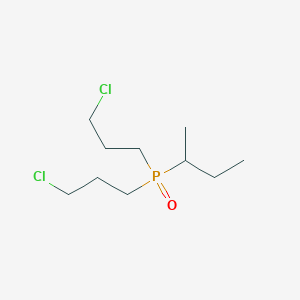
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
